![molecular formula C13H10N2OS B1349573 6-Phenoxybenzo[d]thiazol-2-amine CAS No. 65948-19-8](/img/structure/B1349573.png)
6-Phenoxybenzo[d]thiazol-2-amine
概要
説明
6-Phenoxybenzo[d]thiazol-2-amine is a chemical compound belonging to the group of heterocyclic organic compounds. It is used in scientific experiments, and its potential implications in various fields of research and industry have captured the attention of many researchers .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of aniline with ammonium thiocyanate in a mixture of formic acid and glacial acetic acid. The mixture is cooled and bromine is added dropwise. The reaction mixture is then allowed to warm to room temperature overnight. Sodium hydroxide pellets and ice are added until pH 11 is attained, and the mixture is extracted with ethyl acetate .Molecular Structure Analysis
The molecular formula of this compound is C13H10N2OS. The InChI Code is 1S/C13H10N2OS/c14-13-15-11-7-6-10 (8-12 (11)17-13)16-9-4-2-1-3-5-9/h1-8H, (H2,14,15) .Physical And Chemical Properties Analysis
This compound is a solid compound. Its molecular weight is 242.3 g/mol. The compound has a LogP value of 3.60090, indicating its lipophilicity .科学的研究の応用
1. Crystal Structure and Molecular Interaction Studies
6-Phenoxybenzo[d]thiazol-2-amine derivatives exhibit interesting crystal structures and molecular interactions. Research on organic acid–base adducts of similar compounds, like 6-bromobenzo[d]thiazol-2-amine, highlights the significance of N-H...O, O-H...N, and O-H...O hydrogen bonds in their supramolecular assemblies. These studies provide insights into molecular packing and noncovalent interactions which are crucial in the development of new materials and pharmaceuticals (Jin et al., 2014).
2. Synthesis and Spectroscopic Characterization
Research into novel thiophene-benzothiazole derivative compounds, including 6-methylbenzo[d]thiazol-2-amine and 6-methoxybenzo[d]thiazol-2-amine, focuses on their microwave-assisted synthesis and spectroscopic characterization. Such studies are fundamental for developing new compounds with potential applications in various fields, including materials science and pharmaceuticals (Ermiş & Durmuş, 2020).
3. Antitumor and Antimicrobial Activities
Isoxazole derivatives of compounds similar to this compound have been evaluated for their antitumor and antimicrobial properties. Research indicates these derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, offering potential therapeutic applications in oncology (Kumbhare et al., 2014).
4. Corrosion Inhibition Studies
Thiazole derivatives, closely related to this compound, have been explored for their effectiveness as corrosion inhibitors. Their potential in protecting metals like iron and copper from corrosion in acidic environments has been demonstrated, which is significant for industrial applications (Kaya et al., 2016).
5. Synthesis and Application in Dyes
Research on synthesizing reactive dyes based on thiazole derivatives, including compounds related to this compound, showcases their application in dyeing fabrics with enhanced antibacterial properties. This opens avenues in textile industry for developing functional fabrics with added value (Mohamed et al., 2018)
Safety and Hazards
作用機序
Target of Action
It is known to interact with certain cellular components to exert its effects .
Mode of Action
6-Phenoxybenzo[d]thiazol-2-amine is a benzothiazole that modulates the membrane potential . It also activates calcium channels, which may potentiate its effects on blood pressure .
Biochemical Pathways
Its ability to modulate membrane potential and activate calcium channels suggests it may influence pathways related to cellular excitability and signal transduction .
Pharmacokinetics
It is known to have high gastrointestinal absorption, which can impact its bioavailability .
Result of Action
This compound has been shown to lower blood pressure in in vivo studies . It has also been demonstrated to be a neuroprotectant in murine models of stroke . These effects are likely a result of its interaction with membrane potentials and calcium channels .
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
生化学分析
Biochemical Properties
6-Phenoxybenzo[d]thiazol-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to modulate membrane potential and activate calcium channels, which may potentiate its effects on blood pressure . Additionally, this compound interacts with enzymes involved in neuroprotection, making it a potential candidate for stroke treatment . The nature of these interactions involves binding to specific sites on the enzymes and proteins, leading to changes in their activity and function.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to lower blood pressure in vivo studies and act as a neuroprotectant in murine models of stroke . By modulating calcium channels, this compound affects cell signaling pathways that regulate vascular tone and neuronal survival . These effects on cell function highlight its potential therapeutic applications in cardiovascular and neurological disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with calcium channels and other biomolecules. By binding to these channels, it modulates the flow of calcium ions, which are crucial for various cellular functions . This modulation leads to the dilation of blood vessels and neuroprotection. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underline its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and sealed in dry conditions at 2-8°C . Long-term effects observed in in vitro and in vivo studies include sustained neuroprotection and blood pressure regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively lower blood pressure and provide neuroprotection without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with calcium channels and other enzymes influences metabolic flux and metabolite levels . These interactions are crucial for its biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in target tissues, such as the brain and blood vessels . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.
特性
IUPAC Name |
6-phenoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-13-15-11-7-6-10(8-12(11)17-13)16-9-4-2-1-3-5-9/h1-8H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCIBKULIKCGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368191 | |
| Record name | 6-Phenoxybenzo[d]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65948-19-8 | |
| Record name | 6-Phenoxy-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65948-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenoxybenzo[d]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Phenoxybenzo[d]thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)
![2-[Acetyl(methyl)amino]benzoic acid](/img/structure/B1349492.png)
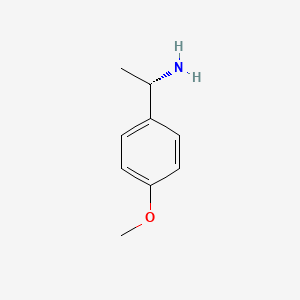
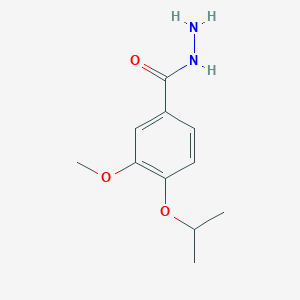


![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)
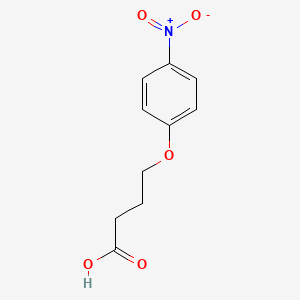
![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)
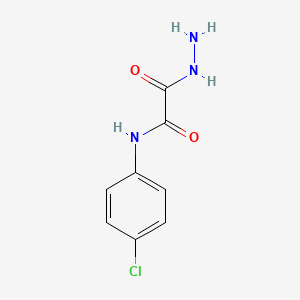
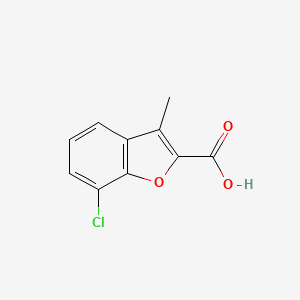

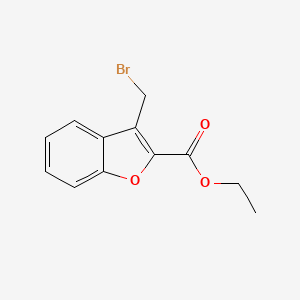
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)